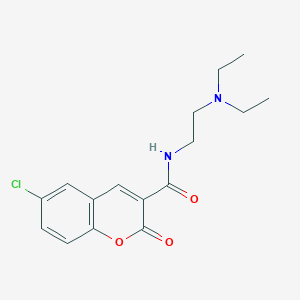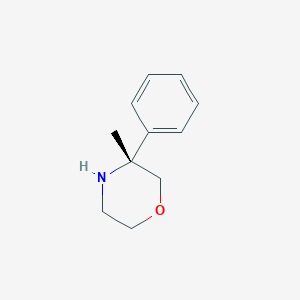
3-Chloro-4-hydrazinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-hydrazinylpyridine is a chemical compound with the molecular formula C5H6ClN3 It is a pyridine derivative where a chlorine atom is substituted at the third position and a hydrazine group at the fourth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydrazinylpyridine can be synthesized through the reaction of 3-chloropyridine with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom by the hydrazine group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Chloro-4-hydrazinylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-chloro-4-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with nucleic acids, affecting gene expression and cellular function .
Comparaison Avec Des Composés Similaires
- 3-Chloro-2-hydrazinylpyridine
- 4-Hydrazinylpyridine
- 2-Hydrazinylpyridine
Comparison: 3-Chloro-4-hydrazinylpyridine is unique due to the specific positioning of the chlorine and hydrazine groups on the pyridine ring. This positioning influences its reactivity and interaction with other molecules. Compared to 3-chloro-2-hydrazinylpyridine, the 4-hydrazinyl derivative may exhibit different biological activities and chemical properties due to the difference in substitution pattern .
Propriétés
IUPAC Name |
(3-chloropyridin-4-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLPDTCXZOVJBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2400793.png)
![[4-(Oxan-4-ylmethoxy)phenyl]methanamine](/img/structure/B2400797.png)

![[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B2400800.png)





![3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2400811.png)

![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide](/img/structure/B2400813.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2400814.png)
![1-Bromo-6-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2400816.png)
